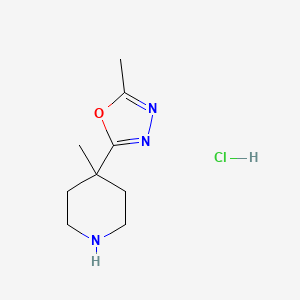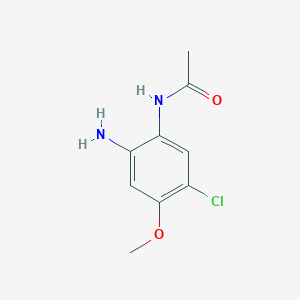![molecular formula C17H25ClN2O2 B1397008 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1332530-81-0](/img/structure/B1397008.png)
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The structure also includes a phenoxy group and a piperidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” include a molecular weight of 324.8 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
- Synthesis Methodology : A novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry, has been developed. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared via the condensation of 3-aminopyridine with dimethoxytetrahydrofuran (R. Smaliy et al., 2011).
- Chemical Structure and Properties : The molecular and crystal structures of compounds like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine have been studied, revealing the influence of hydrogen bonds on molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Medicinal Chemistry and Biological Effects
- Selective Serotonin Reuptake Inhibitor : Compounds structurally related to 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, like Paroxetine hydrochloride, are recognized as selective serotonin reuptake inhibitors, used in treating various psychiatric disorders (David Germann et al., 2013).
- Inhibition of Blood Platelet Aggregation : Derivatives like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride have shown potential in inhibiting ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).
- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, related to the compound , have been synthesized and evaluated as potential σ receptor ligands, providing insights for in vivo tomographic studies of σ receptors (R. Waterhouse et al., 1997).
Coordination Chemistry
- Unique Coordination Chemistry of Copper (II) : Studies have shown the role of N,N,O-donor Schiff-base ligands, like those derived from piperidine, in exploring the coordination chemistry of Cu(II) with bromide as a counter anion (Ishani Majumder et al., 2016).
Photophysical Properties
- Synthetic Bacteriochlorins : Research into synthetic bacteriochlorins incorporating spiro-piperidine units has been conducted. These studies are significant in tailoring the polarity of near-infrared absorbers for applications in photophysical studies (Kanumuri Ramesh Reddy et al., 2013).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of compounds like (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural similarities with the compound , has been analyzed to understand the conformation of fused piperidine and pyrrolidine rings (Li-min Yang et al., 2008).
Safety And Hazards
Orientations Futures
The future directions for “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and biological activities . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future research and development.
Propriétés
IUPAC Name |
[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYKGWQGFJAPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)
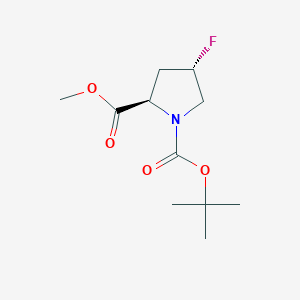

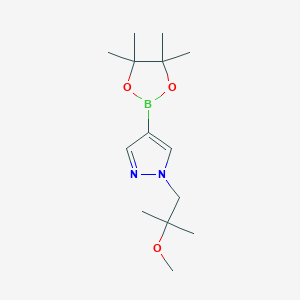
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
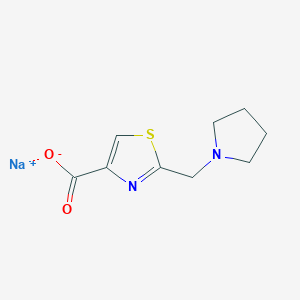
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
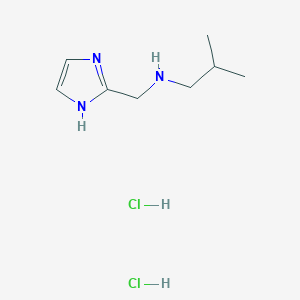
![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)
